6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
CAS No.: 123637-51-4
Cat. No.: VC20895900
Molecular Formula: C11H6BrClF3N
Molecular Weight: 324.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123637-51-4 |
|---|---|
| Molecular Formula | C11H6BrClF3N |
| Molecular Weight | 324.52 g/mol |
| IUPAC Name | 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C11H6BrClF3N/c12-5-6-1-2-9-7(3-6)8(13)4-10(17-9)11(14,15)16/h1-4H,5H2 |
| Standard InChI Key | SJBKLFYWXYFAGT-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1CBr)C(=CC(=N2)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC2=C(C=C1CBr)C(=CC(=N2)C(F)(F)F)Cl |
Introduction
Basic Identification and Molecular Characterization
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is identified by the CAS registry number 123637-51-4 and represents an important halogenated quinoline derivative. The compound features a quinoline core structure with three key functional groups: a bromomethyl group at the 6-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position. These functional groups contribute to the compound's chemical reactivity and potential applications in organic synthesis. The compound belongs to the broader class of quinoline derivatives, which have demonstrated significant utility in pharmaceutical, agrochemical, and materials science applications. The molecular formula is C₁₁H₆BrClF₃N, indicating its complex structure containing carbon, hydrogen, bromine, chlorine, fluorine, and nitrogen atoms .
Nomenclature and Identifiers
When referencing this compound in scientific literature and databases, several standardized identifiers are utilized. The IUPAC name is 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline, which systematically describes the structure and substitution pattern. Additional identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Number | 123637-51-4 |
| MDL Number | MFCD00153079 |
| PubChem CID | 2736346 |
| European Community (EC) Number | 670-914-8 |
| DSSTox Substance ID | DTXSID70371294 |
| InChIKey | SJBKLFYWXYFAGT-UHFFFAOYSA-N |
These identifiers facilitate accurate tracking and referencing of the compound across various chemical databases and research publications .
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is crucial for its handling, storage, and application in synthetic procedures. The compound exists as a solid at room temperature, with physical characteristics that influence its behavior in various chemical environments. These properties determine its solubility, reactivity, and stability under different conditions, which are important considerations for researchers working with this compound .
Basic Physical Properties
The physical state and appearance of 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline at ambient conditions provides important information for laboratory handling and storage. Key physical properties are summarized in the following table:
These physical properties indicate that the compound is a stable solid at room temperature with a relatively high melting point and boiling point, which is consistent with its molecular structure containing multiple halogens and an aromatic system .
Chemical Properties and Reactivity
The chemical properties of 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline are largely influenced by its functional groups, particularly the reactive bromomethyl moiety at the 6-position. This benzylic bromide group is susceptible to nucleophilic substitution reactions, making the compound valuable as a building block in organic synthesis. The presence of the chlorine at the 4-position and the trifluoromethyl group at the 2-position also contributes to the compound's reactivity profile and potential applications .
Additional physicochemical parameters include:
The relatively high LogP value suggests significant lipophilicity, which may influence the compound's solubility in organic solvents and potential permeability across biological membranes. The low polar surface area (PSA) further indicates the predominant hydrophobic nature of this molecule .
Structural Analysis and Identification Methods
The structure of 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline can be precisely characterized using various analytical techniques. Modern spectroscopic and spectrometric methods provide valuable data for confirming the compound's identity and purity. Understanding the structural aspects of this compound is essential for predicting its chemical behavior and potential applications in synthetic chemistry .
Structural Representation
The molecule consists of a quinoline ring system (bicyclic aromatic heterocycle) with three key substituents. The quinoline core provides the basic framework, while the bromomethyl, chloro, and trifluoromethyl groups contribute to the compound's unique chemical properties. The structure can be represented using various formats, including SMILES notation and InChI code:
| Structural Representation | Value | Reference |
|---|---|---|
| SMILES | C1=CC2=C(C=C1CBr)C(=CC(=N2)C(F)(F)F)Cl | |
| InChI | InChI=1S/C11H6BrClF3N/c12-5-6-1-2-9-7(3-6)8(13)4-10(17-9)11(14,15)16/h1-4H,5H2 |
These structural representations provide a standardized way to encode the molecular structure, facilitating database searches and computational analyses of the compound .
The recommended precautionary measures include wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and protective clothing (S36/37/39). In case of exposure, immediate medical attention should be sought (S45), and contact with eyes should be followed by thorough rinsing with water and medical consultation (S26) .
Occupational Exposure Guidelines
The occupational exposure band for 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is classified as E, with a recommended exposure limit of ≤ 0.01 mg/m³. This classification indicates that the compound requires strict control measures to minimize workplace exposure .
Related Compounds
Understanding the relationship between 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline and structurally similar compounds provides valuable context for its chemical properties and potential applications. Several related halogenated trifluoromethylquinolines have been identified and studied, offering a broader perspective on this class of compounds .
Structural Analogs
Several compounds share structural similarities with 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline, primarily differing in the position or type of halogen substituents:
*Similarity values are reported as given in the search results.
These structural analogs often share similar synthetic pathways and may exhibit comparable chemical reactivity patterns, providing additional insights into the behavior of 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline .
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